2-((4-fluorophenyl)thio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-fluorophenyl)thio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide is a complex organic compound that features a combination of fluorophenyl, benzofuran, and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorophenyl)thio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common route includes:
Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with a halogenated ketone under basic conditions.
Introduction of the benzofuran moiety: This step involves the coupling of the thiazole intermediate with a benzofuran derivative, often using palladium-catalyzed cross-coupling reactions.
Attachment of the fluorophenyl group: The final step involves the nucleophilic substitution of a fluorophenyl thiol with the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification techniques: Employing methods like recrystallization, chromatography, and distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((4-fluorophenyl)thio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the thiazole or benzofuran rings.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazole or benzofuran derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure could be useful in the design of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of complex organic molecules with biological systems, providing insights into their mechanisms of action.
Mechanism of Action
The mechanism of action of 2-((4-fluorophenyl)thio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor or modulator. The exact pathways and molecular interactions would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-((4-fluorophenyl)thio)-N-(4-(benzofuran-2-yl)thiazol-2-yl)acetamide: Lacks the methoxy group on the benzofuran ring.
2-((4-chlorophenyl)thio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide: Substitutes the fluorine atom with chlorine.
2-((4-fluorophenyl)thio)-N-(4-(benzothiazol-2-yl)thiazol-2-yl)acetamide: Replaces the benzofuran ring with a benzothiazole ring.
Uniqueness
The presence of the methoxy group on the benzofuran ring and the fluorophenyl thioether linkage makes 2-((4-fluorophenyl)thio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide unique
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O3S2/c1-25-16-4-2-3-12-9-17(26-19(12)16)15-10-28-20(22-15)23-18(24)11-27-14-7-5-13(21)6-8-14/h2-10H,11H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMCWNHUEZZVQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)CSC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.